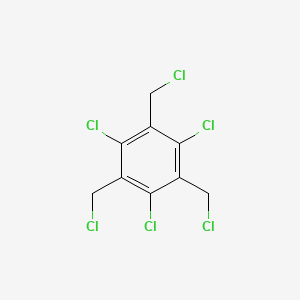
1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C9H3Cl9. It is a colorless solid that is primarily used in organic synthesis and various industrial applications. The compound is known for its unique structure, which includes three chlorine atoms and three chloromethyl groups attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 1,3,5-trimethylbenzene using chloromethyl methyl ether and tin(IV) chloride as a catalyst . The reaction is typically carried out in methylene chloride at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are often used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of chlorinated aromatic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene involves its interaction with various molecular targets and pathways. The compound’s chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison: 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene is unique due to the presence of three chloromethyl groups in addition to the three chlorine atoms on the benzene ring. This structure imparts distinct chemical properties and reactivity compared to other trichlorobenzenes, making it valuable for specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
53710-39-7 |
|---|---|
Molekularformel |
C9H6Cl6 |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
1,3,5-trichloro-2,4,6-tris(chloromethyl)benzene |
InChI |
InChI=1S/C9H6Cl6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3H2 |
InChI-Schlüssel |
KHRUAOFOVPEENM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1Cl)CCl)Cl)CCl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


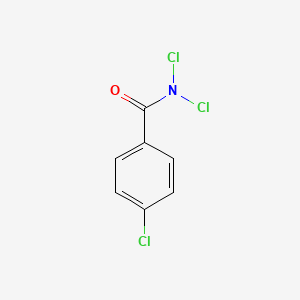
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)

![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)

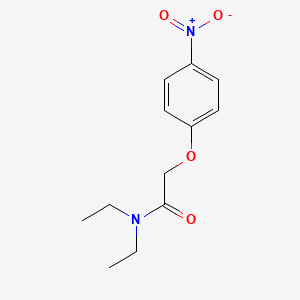
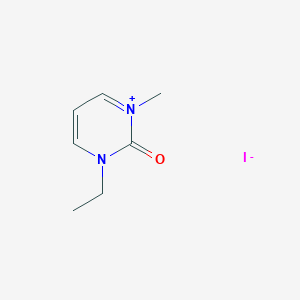
![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
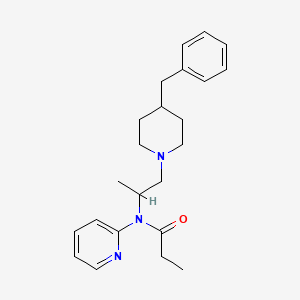
![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)

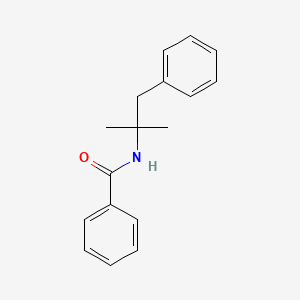

![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
